molecular formula C16H20N2O2S B1616558 (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide CAS No. 27304-75-2

(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Cat. No.: B1616558
CAS No.: 27304-75-2
M. Wt: 304.4 g/mol
InChI Key: ZUMVQOILJDLACR-KBPBESRZSA-N
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Description

(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide (CAS: 27304-75-2) is a chiral sulfamide derivative characterized by two α-methylbenzyl substituents on the sulfamide nitrogen atoms in an (S,S) configuration. It is a symmetric N,N'-disubstituted sulfamide with the molecular formula C₁₆H₂₀N₂O₂S and a molar mass of 304.41 g/mol . The compound is notable for its role as Sharpless' reagent, a chiral auxiliary in asymmetric synthesis, particularly in the resolution of alcohols and amines via dynamic kinetic resolution .

Synthesis: The compound is synthesized via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a method offering high efficiency and mild reaction conditions. For example, (S)-1-phenylethylamine derivatives react with imidazolium reagents and sulfuryl fluoride (SO₂F₂), followed by deprotection to yield the chiral sulfamide . This approach avoids harsh acids or prolonged heating, making it suitable for heat-sensitive substrates .

Properties

IUPAC Name

(1S)-1-phenyl-N-[[(1S)-1-phenylethyl]sulfamoyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVQOILJDLACR-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NS(=O)(=O)N[C@@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350784
Record name (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27304-75-2
Record name (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Method Using Sulfuryl Dichloride

Reaction Overview:

  • The primary method for synthesizing (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide involves the condensation of (S)-alpha-methylbenzylamine with sulfuryl dichloride (SO2Cl2) in the presence of a base such as triethylamine.
  • The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) at low temperatures ranging from 0 to 20 °C.
  • The reaction time is generally about 3 hours to ensure complete conversion.

Reaction Scheme:

$$
2 \text{(S)-alpha-methylbenzylamine} + \text{sulfuryl dichloride} \xrightarrow[\text{triethylamine}]{\text{DCM, 0-20 °C, 3 h}} \text{(S,S)-N,N'-Bis(alpha-methylbenzyl)sulfamide}
$$

Key Conditions and Notes:

  • Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.
  • The temperature control is critical to avoid side reactions and racemization.
  • The reaction proceeds via nucleophilic substitution at the sulfur center of sulfuryl dichloride, forming the sulfamide linkage.

Yield and Purity:

  • Reported yields for this synthesis are approximately 60-65%.
  • The product is typically isolated by standard work-up procedures including extraction and purification by recrystallization or chromatography.

Reference Data:

Parameter Details
Reagents (S)-alpha-methylbenzylamine, sulfuryl dichloride, triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 to 20 °C
Reaction Time 3 hours
Yield ~63%
Molecular Formula C16H20N2O2S
Molecular Weight 304.41 g/mol
CAS Number 27304-75-2

This method was reported by Dougherty et al. in Tetrahedron (2000), demonstrating reliable preparation of the chiral sulfamide with retention of stereochemistry.

Analytical and Research Findings

  • Stereochemical Integrity : The preparation method using sulfuryl dichloride and chiral amines preserves the stereochemistry of the alpha-methylbenzyl groups, yielding the (S,S)-enantiomer with high optical purity.

  • Reaction Optimization : Temperature control and stoichiometry of reagents are critical for maximizing yield and minimizing side products.

  • Scalability : The classical method is amenable to scale-up, making it suitable for preparative and industrial applications.

  • Purification : The sulfamide product can be purified by recrystallization from suitable solvents or by chromatographic methods, ensuring high purity for research or pharmaceutical use.

Summary Table of Preparation Method

Aspect Details
Starting Materials (S)-alpha-methylbenzylamine, sulfuryl dichloride
Base Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0–20 °C
Reaction Time 3 hours
Yield Approximately 63%
Stereochemistry Retained (S,S)-configuration
Purification Recrystallization or chromatography
Scale Laboratory to preparative scale feasible

Chemical Reactions Analysis

Acid-Base Reactivity

The sulfamide’s NH groups exhibit moderate acidity due to electron-withdrawing effects of the sulfonyl moiety. Deprotonation with bases like DBU forms nucleophilic sulfamide anions, enabling reactions with electrophiles such as alkyl halides or sulfamoyl fluorides. For example:

  • Nucleophilic Substitution : Reacts with sulfamoyl fluorides under SuFEx (Sulfur(VI)-Fluoride Exchange) conditions to form unsymmetrical sulfamides .

  • Anion Stability : The chiral environment stabilizes intermediates in stereoselective alkylation reactions .

Hydrolysis

Under harsh acidic or basic conditions, hydrolysis cleaves the sulfamide bond:

(S,S)-sulfamide+H2OHCl or NaOH2 equivalents of (S)α-methylbenzylamine+sulfuric acid derivatives\text{(S,S)-sulfamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{2 equivalents of } (S)-\alpha\text{-methylbenzylamine} + \text{sulfuric acid derivatives}

  • Kinetics : Hydrolysis rates depend on steric hindrance from the alpha-methylbenzyl groups, which slow reaction progression compared to simpler sulfamides .

Metal-Catalyzed C–H Functionalization

The compound participates in palladium-catalyzed C–H activation reactions:

  • Allylic C–H Amination : Using Pd(OAc)₂ and (±)-MeO-SOX ligands, allylic C–H bonds undergo amination to form functionalized amines .

  • Regioselectivity : Bulky substituents direct reactivity to less hindered positions, as shown in comparative studies with analogous sulfamides .

Reaction ConditionsProductYieldSelectivityReference
Pd(OAc)₂ (5 mol%), SOX ligand, 80°CChiral allylic amine60–80%>90% ee

Electrophilic Activation and Sulfur Transfer

Electrophilic activation with reagents like Tf₂O enables sulfur-transfer reactions:

  • α-Sulfidation : Reacts with sulfoxides (e.g., DMSO) to form α-sulfonium amides, which demethylate to yield α-sulfide derivatives .

  • Mechanism : Proceeds via oxysulfonium intermediates, supported by crossover experiments and DFT calculations .

Coordination Chemistry

The sulfamide’s nitrogen and oxygen atoms coordinate with alkali metals, influencing reactivity:

  • Lithium Complexes : Form stable adducts that undergo anion rearrangements, critical for asymmetric synthesis .

  • Stereochemical Impact : The (S,S) configuration directs regioselectivity in metal-mediated reactions .

Comparative Reactivity with Analogues

Key differences from structurally related sulfamides:

CompoundReactivity FeatureReference
N,N'-DiethylsulfamideFaster hydrolysis due to reduced steric hindrance
N,N'-Bis(phenethyl)sulfamideEnhanced aromatic π-stacking in metal complexes

Scientific Research Applications

(S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Sulfamide Compounds

Sulfamides exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a detailed comparison of structurally or functionally related sulfamides:

Table 1: Key Properties of (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide and Analogues

Compound Name Substituents/Structure Key Properties References
This compound Chiral α-methylbenzyl (S,S configuration) - Sharpless reagent for asymmetric synthesis
- Anticonvulsant activity (MES test ED₅₀: 440 mg/kg)
- Synthesized via SuFEx under mild conditions
N,N'-Bis(trimethylsilyl)sulfamide Trimethylsilyl (TMS) groups - High solubility in aprotic solvents
- Used in acid-free condensations
- Requires BF₃·Et₂O for desilylation
PhCH₂NHSO₂NH₂ (Primary sulfamide) Benzyl (primary NH₂ groups) - Moderate anticonvulsant activity (MES test ED₅₀: 440 mg/kg)
- Lower potency compared to disubstituted analogues
N,N'-Bis(4-methylbenzyl)sulfamide 4-Methylbenzyl substituents - Predicted pKa: 10.67
- Higher lipophilicity (logP ~3.2)
- Limited bioactivity data
N,N-Dimethyl-N'-phenylsulfamide Dimethyl and phenyl groups - Used in mass spectrometry studies
- Distinct bioactivity profile (non-anticonvulsant)

Key Research Findings

Anticonvulsant Activity: N,N'-Disubstituted sulfamides, such as this compound, exhibit higher potency in the maximal electroshock (MES) test compared to primary sulfamides like PhCH₂NHSO₂NH₂. This is attributed to enhanced lipophilicity and blood-brain barrier penetration .

Synthetic Advantages :

  • The SuFEx method (used for the target compound) offers >90% yields under mild conditions, contrasting with traditional sulfamide syntheses requiring strong acids (e.g., H₂SO₄) or elevated temperatures .
  • N,N'-Bis(trimethylsilyl)sulfamide addresses solubility issues in aprotic solvents but introduces complexity with desilylation steps .

Structural and Electronic Effects: Substituent position (α- vs. para-methylbenzyl) impacts steric hindrance and electronic properties. For example, N,N'-Bis(4-methylbenzyl)sulfamide lacks the chiral center of the target compound, reducing its utility in asymmetric catalysis .

Biological Target Interactions :

  • Sulfamides with N–S–S–N motifs (e.g., disulfide-linked analogues) exhibit distinct bioactivity, including antimicrobial and anticancer effects, but these differ mechanistically from the anticonvulsant sulfamides .

Biological Activity

(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide is a chiral sulfamide compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological targets, and therapeutic implications.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₂₀N₂O₂S and a molecular weight of approximately 304.41 g/mol. The compound features two bulky alpha-methylbenzyl groups attached to a sulfamide functional group, contributing to its stereochemical properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. Research indicates that the compound may act as an inhibitor or modulator in several biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound is known to inhibit specific enzymes involved in metabolic processes, which can lead to altered biochemical pathways.
  • Binding Affinity: Studies using techniques such as surface plasmon resonance (SPR) have demonstrated that this compound exhibits significant binding affinity towards certain protein targets, indicating potential therapeutic applications in drug design.

Research Findings and Case Studies

Recent studies have highlighted the compound's role in various biological contexts:

  • Antimicrobial Activity:
    • A study demonstrated that this compound exhibited antimicrobial properties against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Effects:
    • Research has indicated that the compound may possess neuroprotective properties in models of ischemic cell death. In vitro studies showed that it could reduce cell death induced by oxidative stress.
  • Cancer Research:
    • Preliminary findings suggest that this compound may inhibit tumor cell proliferation through modulation of key signaling pathways involved in cancer progression.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
This compoundC₁₆H₂₀N₂O₂SEnantiomeric form with distinct biological activity
N,N'-Bis(phenethyl)sulfamideC₁₆H₁₈N₂O₂SDifferent substituents affecting reactivity
N,N'-DiethylsulfamideC₈H₁₈N₂O₂SSimpler structure with differing solubility

Q & A

Basic Question: What synthetic strategies are recommended for introducing polar substitutions to the sulfamide moiety to optimize anticonvulsant activity?

Methodological Answer:
Systematic modifications of the sulfamide scaffold should focus on introducing polar groups at varying distances from the sulfamide core to balance hydrophilicity and lipophilicity. For example, Gavernet et al. () demonstrated that N3-substituted sulfamides with polar groups (e.g., amino acids) enhance anti-MES (maximal electroshock) activity. Key steps include:

  • Step 1: Synthesize a library of N,N′-disubstituted sulfamides with polar substituents (e.g., hydroxyl, amine, or carbonyl groups) using coupling reagents like SOCl₂ or silylated intermediates ( ).
  • Step 2: Evaluate substituent effects via in vivo MES and scPTZ (subcutaneous pentylenetetrazol) seizure models.
  • Step 3: Correlate activity with computational models (e.g., pharmacophore mapping) to identify optimal spatial arrangements ().

Advanced Question: How can structural and biochemical data resolve contradictions in sulfamide-zinc coordination for metalloenzyme inhibition?

Methodological Answer:
Discrepancies in Zn²⁺ coordination arise from sulfamide’s variable binding modes. A hybrid approach is recommended:

  • Structural Analysis: Use X-ray crystallography (e.g., PDB structures 4W9Y and others) to identify binuclear Zn²⁺ centers within 6 Å of the sulfamide group ( ).
  • Biochemical Assays: Measure inhibition constants (Kᵢ) against peptidases like glutamyl aminopeptidase under varying pH and ionic conditions to assess binding stability.
  • Computational Validation: Perform molecular dynamics simulations to compare sulfamide-Zn²⁺ interactions in mononuclear vs. binuclear configurations ( ).

Basic Question: What preclinical models are suitable for evaluating the anticonvulsant efficacy of (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide derivatives?

Methodological Answer:

  • In Vivo Models:
    • MES Test: Assess blockade of tonic-clonic seizures in rodents (dose range: 30–100 mg/kg).
    • 6 Hz Psychomotor Seizure Model: Screen for activity against pharmacoresistant epilepsy ().
  • In Vitro Models:
    • Hippocampal Slice Electrophysiology: Measure suppression of epileptiform discharges induced by 4-aminopyridine ().
    • Neuroprotection Assays: Quantify glutamate-induced neuronal death in primary cortical cultures ().

Advanced Question: How can X-ray photoelectron spectroscopy (XPS) quantify sulfamide functionalization on self-assembled monolayers (SAMs)?

Methodological Answer:
XPS analysis of SAMs involves:

  • S2p Signal Deconvolution: Identify sulfamide contributions at 168.4 eV (S2p₃/₂) and bound/unbound sulfur at 162–164 eV ().
  • Conversion Rate Calculation: Use intensity ratios (e.g., Ssulfamide/(Sbound + Sunbound) ≈ 0.9) to estimate functionalization efficiency (e.g., 47% for SAM b) ().
  • Hydrolysis Validation: Cleave sulfamide linkages under mild acidic conditions (e.g., HCl/THF) and confirm reversion to free amines via N1s signal shifts ().

Basic Question: What spectroscopic and chromatographic methods are validated for characterizing sulfamide purity and stereochemistry?

Methodological Answer:

  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve (S,S) and (R,R) enantiomers ().
  • ¹H/¹³C NMR: Confirm stereochemistry via coupling constants (e.g., J = 6–8 Hz for benzylic protons) and NOE correlations ( ).
  • FT-IR: Validate sulfamide groups via S=O stretches at 1150–1250 cm⁻¹ and N-H bends at 1600–1650 cm⁻¹ ().

Advanced Question: How does electrostatic potential (ESP) distribution influence sulfamide interactions in perovskite film stabilization?

Methodological Answer:

  • DFT Calculations: Compute ESP values around the sulfur atom to rank electron density (e.g., sulfamide > thiourea > 4-PT) ( ).
  • Coordination Strength: Higher electron density (negative ESP) enhances Pb–S bonding in CsPbI₃ films, improving phase stability. Validate via XPS binding energy shifts (Pb 4f₇/₂ ~137.5 eV) ().
  • Experimental Correlation: Compare film stability under thermal stress (85°C/24h) for sulfamide vs. thiourea additives ().

Advanced Question: How can stable isotope analysis trace the synthetic origin of sulfamide precursors in forensic investigations?

Methodological Answer:

  • Isotope Ratio Mass Spectrometry (IRMS): Measure δ¹³C and δ¹⁵N in precursor amines to differentiate synthetic routes (e.g., benzylamine vs. tert-butylamine sources) ( ).
  • Linkage to TETS: Synthesize tetrodotoxin analogs from isotopically labeled sulfamides and correlate via LC-HRMS isotopic patterns ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Reactant of Route 2
Reactant of Route 2
(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide

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